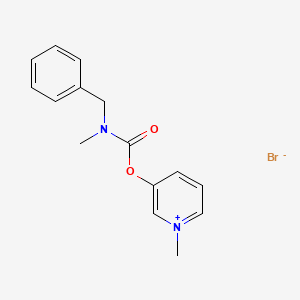
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) typically involves the reaction of 3-hydroxy-1-methylpyridinium bromide with N-benzyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition leads to an increase in neurotransmitter levels, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridostigmine bromide: A cholinesterase inhibitor with similar structural features.
Neostigmine bromide: Another cholinesterase inhibitor used in medical applications.
Physostigmine: A natural alkaloid with cholinesterase inhibitory properties.
Uniqueness
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
67465-52-5 |
|---|---|
Molekularformel |
C15H17BrN2O2 |
Molekulargewicht |
337.21 g/mol |
IUPAC-Name |
(1-methylpyridin-1-ium-3-yl) N-benzyl-N-methylcarbamate;bromide |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16-10-6-9-14(12-16)19-15(18)17(2)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NJSQPRDVUCXFKH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


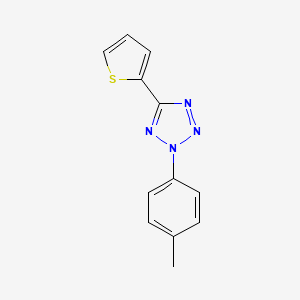

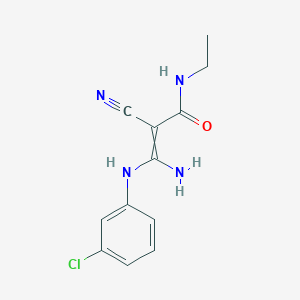
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)

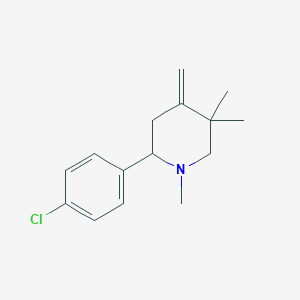
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
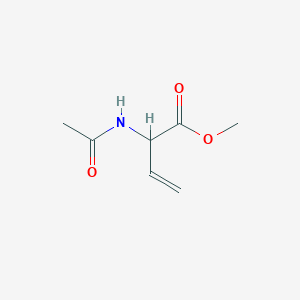
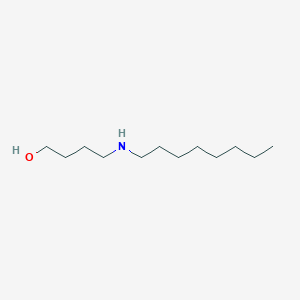
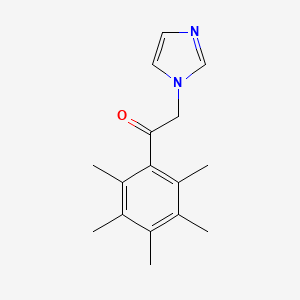
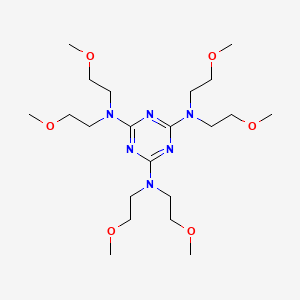

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
